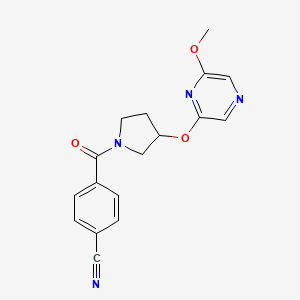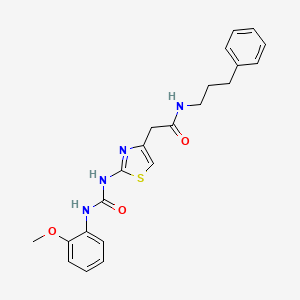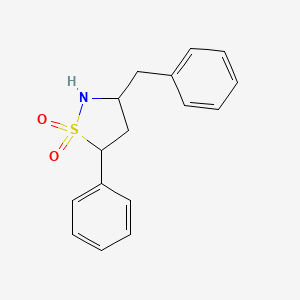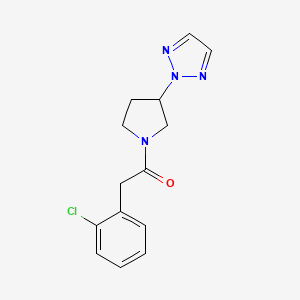
4-(3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound features a pyrrolidine ring, a benzonitrile group, and a methoxypyrazine moiety, making it a complex and interesting molecule for various studies.
Métodos De Preparación
The synthesis of 4-(3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile typically involves multiple steps, including the construction of the pyrrolidine ring and the functionalization of preformed rings . One common method is the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds under mild and functional group tolerant conditions . This reaction involves the use of organoboron reagents and palladium catalysts to achieve the desired coupling.
Análisis De Reacciones Químicas
4-(3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzonitrile group, using reagents like sodium methoxide or potassium tert-butoxide.
Aplicaciones Científicas De Investigación
This compound has been explored for its potential therapeutic applications in medicinal chemistry. It has shown promise as a scaffold for developing biologically active molecules, particularly in the treatment of human diseases . The pyrrolidine ring’s ability to efficiently explore the pharmacophore space and contribute to the stereochemistry of the molecule makes it a valuable component in drug discovery .
Mecanismo De Acción
The mechanism of action of 4-(3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets and pathways. The pyrrolidine ring’s stereogenicity and spatial orientation of substituents can lead to different biological profiles due to the different binding modes to enantioselective proteins . This compound’s unique structure allows it to interact with various biological targets, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar compounds include other pyrrolidine derivatives, such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups. The uniqueness of 4-(3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile lies in its combination of the methoxypyrazine and benzonitrile groups, which contribute to its distinct chemical and biological properties .
Propiedades
IUPAC Name |
4-[3-(6-methoxypyrazin-2-yl)oxypyrrolidine-1-carbonyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-23-15-9-19-10-16(20-15)24-14-6-7-21(11-14)17(22)13-4-2-12(8-18)3-5-13/h2-5,9-10,14H,6-7,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSFYSCAMLUVHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(methylthio)benzamide](/img/structure/B2589312.png)


![3-(4-methoxyphenyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}propanamide](/img/structure/B2589320.png)
![4-(2,6-dimethylphenyl)-1-[(4-methoxyphenyl)methyl]-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2589321.png)

![ethyl 3-(4-chlorophenyl)-5-(4-ethoxybenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2589324.png)



![N-[[2-[[2-(2-Fluorophenyl)acetyl]amino]cyclopentyl]methyl]prop-2-enamide](/img/structure/B2589329.png)
![N-(3-chlorobenzyl)-1-{[6-(4-fluorophenyl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazin-1-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2589330.png)
![N-(4-acetamidophenyl)-2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2589332.png)

